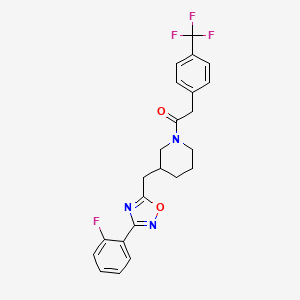

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Beschreibung

This compound features a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group, linked via a methylene bridge to a piperidine moiety. The piperidine nitrogen is further connected to a 4-(trifluoromethyl)phenyl ethanone group. The structural combination of fluorinated aryl groups and heterocyclic frameworks is common in medicinal chemistry, where such motifs enhance metabolic stability and binding affinity . While direct pharmacological data for this compound is unavailable in the provided evidence, its design aligns with analogs targeting enzymes or receptors requiring hydrophobic and electron-deficient interactions .

Eigenschaften

IUPAC Name |

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F4N3O2/c24-19-6-2-1-5-18(19)22-28-20(32-29-22)12-16-4-3-11-30(14-16)21(31)13-15-7-9-17(10-8-15)23(25,26)27/h1-2,5-10,16H,3-4,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCSMTLPBJAONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize available data regarding its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential mechanisms of action.

Chemical Structure and Properties

The compound contains a complex structure characterized by:

- A piperidine ring which is known for its role in enhancing pharmacological activity.

- A 1,2,4-oxadiazole moiety , which contributes to its biological properties through interactions with various biological targets.

- Fluorinated phenyl groups , which are often associated with improved metabolic stability and bioactivity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study highlighted that synthesized oxadiazole compounds demonstrated potent activity against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, with some compounds showing better efficacy than standard antibiotics .

- The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and contributing to antimicrobial effects .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented:

- In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, compounds derived from the oxadiazole scaffold have been reported to possess IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil .

- Mechanistic studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

Case Studies and Research Findings

The biological activities of 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA synthesis and repair.

- Induction of Apoptosis : Studies have shown that some oxadiazole derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as p53 and caspases .

- Antioxidant Activity : Some derivatives also exhibit antioxidant properties, which can further contribute to their anticancer effects by reducing oxidative stress within cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

- The target compound and share a 1,2,4-oxadiazole core, whereas uses a triazole, and employs a dihydro-1,3,4-oxadiazole. Oxadiazoles are valued for their rigidity and hydrogen-bonding capacity, while triazoles offer similar bioisosteric properties with enhanced solubility .

Substituent Profiles: Fluorinated aryl groups (e.g., 2-fluorophenyl, 4-trifluoromethylphenyl) are recurrent, likely to improve lipophilicity and target engagement. substitutes the trifluoromethyl group with an o-tolyl moiety, reducing electron-withdrawing effects . Piperidine-linked ethanones (target compound, ) suggest a focus on CNS targets, as piperidine is a common scaffold in neuromodulators .

employs Suzuki-Miyaura coupling for boronic acid derivatives, which might differ from the target’s synthesis .

Physical and Safety Data: highlights safety protocols for a simpler piperidin-1-yl ethanone derivative (CAS 1355178-81-2), advising lab use only. This suggests similar precautions may apply to the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis is likely required, starting with constructing the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives. The piperidine moiety can be introduced through nucleophilic substitution or reductive amination. Friedel-Crafts acylation (as used for similar fluorinated ketones in ) may aid in forming the ethanone group. Optimize reaction conditions (e.g., solvent polarity, temperature, catalysts like AlCl₃) using Design of Experiments (DoE) to maximize yield. Purification via column chromatography or recrystallization, validated by HPLC and NMR, ensures purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use X-ray crystallography (as in ) to resolve stereochemistry and confirm substituent positions. Complement with ¹H/¹³C NMR to verify proton environments and coupling patterns, particularly for the 2-fluorophenyl and trifluoromethyl groups. FT-IR can confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. Computational tools (DFT) may predict electronic properties like dipole moments or HOMO/LUMO gaps .

Q. What in vitro assays are appropriate for initial pharmacological profiling of this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase screens, given fluorinated analogs in ) and receptor binding studies. Fluorinated aromatic systems often target CNS or metabolic pathways. Use fluorometric or colorimetric readouts (e.g., ATPase activity assays). Pair with cytotoxicity screening (MTT assay) in relevant cell lines to establish preliminary safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

- Methodology : If NMR signals overlap (e.g., piperidine methylene protons), employ 2D techniques (COSY, HSQC) or variable-temperature NMR . For unexpected byproducts, use LC-MS/MS to identify impurities and trace their origin via reaction intermediate analysis. Revisit stoichiometry or catalyst loading (e.g., AlCl₃ in Friedel-Crafts reactions) to suppress side reactions .

Q. What strategies improve metabolic stability and reduce toxicity for in vivo studies?

- Methodology : Assess metabolic soft spots using hepatic microsome assays (human/rodent) with LC-MS metabolite identification. Introduce steric hindrance (e.g., methyl groups on piperidine) or replace labile moieties (e.g., oxadiazole ring with bioisosteres). Toxicity can be mitigated by reducing lipophilicity (logP optimization via substituent tweaking) .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) to predict target binding modes, focusing on interactions with the oxadiazole and trifluoromethyl groups. QSAR models can correlate structural features (e.g., Hammett σ values for fluorophenyl) with activity. Use MD simulations to evaluate conformational stability in biological matrices .

Q. What experimental approaches validate the role of chirality in this compound’s activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.